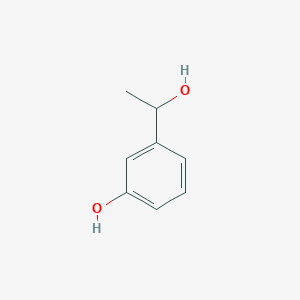

1-(3-Hydroxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-09-0 | |

| Record name | 3-Hydroxy-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Hydroxyphenyl)ethanol from 3-Nitroacetophenone

Executive Summary

This technical guide details the robust synthesis of 1-(3-hydroxyphenyl)ethanol (also known as m-hydroxyphenethyl alcohol) starting from 3-nitroacetophenone . This target molecule is a critical chiral building block in the synthesis of pharmaceutical intermediates, including rivastigmine (Alzheimer's treatment) and phenylephrine derivatives.

The selected synthetic pathway prioritizes chemoselectivity and process safety .[1] While direct reduction of the ketone is possible, this guide advocates for the "Phenol-First" strategy (Nitro Reduction

Part 1: Retrosynthetic Analysis & Pathway Selection

The Strategic Disconnection

The synthesis requires two fundamental functional group interconversions (FGIs):

-

Nitro-to-Hydroxyl Conversion:

-

Ketone-to-Alcohol Reduction:

Pathway Evaluation

| Feature | Route A: Alcohol First | Route B: Phenol First (Recommended) |

| Sequence | Ketone Red. | Nitro Red. |

| Intermediates | 1-(3-nitrophenyl)ethanol (Stable) | 3-Aminoacetophenone (Stable), 3-Hydroxyacetophenone (Stable) |

| Chemoselectivity | High ( | High (Fe/Acid is selective for nitro) |

| Risk Profile | High: Diazotization of a benzylic alcohol can lead to side reactions (dehydration/polymerization). | Low: Diazotization is performed on the ketone, avoiding benzylic carbocation issues. |

| Purification | Difficult to purify the final step if side reactions occur.[3] | Superior: 3-Hydroxyacetophenone can be crystallized before the final easy reduction. |

Decision: We proceed with Route B .

Part 2: Detailed Experimental Protocol

Stage 1: Chemoselective Reduction of 3-Nitroacetophenone

Objective: Selectively reduce the nitro group to an amine without reducing the ketone.

Method: Béchamp Reduction (Iron/Acid) or Catalytic Hydrogenation (controlled).

Note: Catalytic hydrogenation (

Protocol (Iron/Acid Method)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

-

Reagents:

-

3-Nitroacetophenone (1.0 eq)

-

Iron Powder (3.0 - 4.0 eq, reduced grade)

-

Water (Solvent)[4]

-

Catalytic Acid: Acetic Acid or dilute HCl (0.1 eq)

-

-

Procedure:

-

Suspend 3-nitroacetophenone and Iron powder in water.

-

Heat to 90°C .

-

Slowly add the acid catalyst.[5][6][7] The reaction is exothermic; monitor temperature.[5]

-

Reflux for 6–10 hours . Monitor via TLC (Ethyl Acetate:Hexane 1:1) for disappearance of nitro starting material.[2][5]

-

Workup: Basify slightly with

to neutralize acid. Filter hot through Celite to remove Iron oxide sludge. -

Isolation: Cool the filtrate to precipitate 3-aminoacetophenone .[7] Recrystallize from water/ethanol if necessary.

-

Yield Target: >90%.

-

Stage 2: Diazotization and Hydrolysis (The Sandmeyer Sequence)

Objective: Convert the amino group to a hydroxyl group via a diazonium salt. Safety Critical: Diazonium salts are potentially explosive if dried. Keep in solution.

Protocol

-

Diazotization:

-

Dissolve 3-aminoacetophenone (1.0 eq) in dilute

(2.5 eq). -

Cool the solution to 0–5°C using an ice/salt bath. Strict temperature control is vital to prevent decomposition.

-

Dropwise add aqueous

(1.1 eq) while maintaining internal temperature -

Stir for 30 mins. Verify excess nitrous acid with starch-iodide paper (should turn blue). Destroy excess

with a pinch of Urea.

-

-

Hydrolysis:

-

Prepare a separate vessel with boiling water (or dilute

for better yield) at 95–100°C . -

Slowly add the cold diazonium solution into the boiling acid solution. Caution: Nitrogen gas evolution will be vigorous.

-

Continue heating for 30–60 minutes until gas evolution ceases.

-

-

Isolation:

Stage 3: Reduction to this compound

Objective: Reduce the ketone to the secondary alcohol.

Reagent: Sodium Borohydride (

Protocol

-

Reaction:

-

Dissolve 3-hydroxyacetophenone (1.0 eq) in Methanol (concentration ~0.5 M).

-

Cool to 0°C .

-

Add

(0.6–1.0 eq) portion-wise over 15 minutes. Note: 0.25 eq is theoretically sufficient, but excess ensures completion. -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Final Purification:

-

The crude product is usually of high purity.

-

If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

-

Final Product: this compound (Racemic).[11]

-

Part 3: Visualization & Logic

Reaction Scheme

Caption: Step-wise chemical transformation from 3-nitroacetophenone to the target alcohol via the Phenol-First route.

Process Workflow & QC Points

Caption: Operational workflow highlighting critical quality control (QC) points and safety parameters.

Part 4: Data Summary & Safety

Quantitative Data Table

| Parameter | Step 1: Nitro Reduction | Step 2: Hydrolysis | Step 3: Ketone Reduction |

| Reagents | Fe, HCl (cat), | ||

| Temperature | 90°C (Reflux) | 0°C | 0°C |

| Time | 6–10 Hours | 1–2 Hours | 2–4 Hours |

| Typical Yield | 90–95% | 75–85% | 90–95% |

| Key Impurity | 1-(3-aminophenyl)ethanol | Phenolic polymers (tars) | Boron salts (remove via workup) |

Safety Directives

-

Diazonium Salts: Never isolate the dry diazonium salt. It is shock-sensitive. Always process immediately in solution.

-

Hydrogen Evolution: Step 3 (

) generates hydrogen gas. Ensure adequate ventilation. -

Exotherms: The addition of

(Step 2) and

References

-

University of Minnesota . (n.d.). Experiment 1: Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone. Retrieved from 8

-

BenchChem . (2025).[5] Common side products in the reduction of 3'-nitroacetophenone. Retrieved from 5

-

Google Patents . (2011). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone. Retrieved from 7

-

ChemicalBook . (2020). Synthesis methods of 3'-hydroxyacetophenone. Retrieved from 12

-

Google Patents . (2019). CN109576313B - Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol.[11] Retrieved from 11

Sources

- 1. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. is.muni.cz [is.muni.cz]

- 3. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation technology of high purity 3-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Solved 3-nitroacetophenone (0.6606g) was reduced using NaBH4 | Chegg.com [chegg.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 12. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

A Guide to the Natural Occurrence and Sources of Hydroxylated Phenylethanoids: A Focus on 1-(3-Hydroxyphenyl)ethanol and Its Isomers

Introduction

Phenylethanoids are a class of naturally occurring phenolic compounds characterized by a phenethyl alcohol skeleton. They are widely distributed in the plant and microbial kingdoms and exhibit a broad spectrum of biological activities. Among these, hydroxylated derivatives such as tyrosol [2-(4-hydroxyphenyl)ethanol] are of significant interest to researchers in drug development, food science, and cosmetics due to their antioxidant and other health-promoting properties. This technical guide provides an in-depth exploration of the natural occurrence and sources of these compounds, with a specific focus on 1-(3-Hydroxyphenyl)ethanol and its better-known isomers, 2-(4-hydroxyphenyl)ethanol (tyrosol) and 2-(3-hydroxyphenyl)ethanol.

A notable scarcity of scientific literature exists regarding the natural occurrence and biosynthesis of this compound. This guide will transparently address this knowledge gap by providing a comprehensive overview of its more extensively studied isomers, thereby offering a comparative framework and highlighting areas for future research.

The Phenylethanoid Family: A Comparative Overview

The position of the hydroxyl group on the phenyl ring significantly influences the chemical and biological properties of phenylethanoids. The three isomers discussed in this guide are:

-

This compound : The primary subject of this guide, for which natural sources are not well-documented.

-

2-(4-Hydroxyphenyl)ethanol (Tyrosol) : The most well-known and studied isomer, abundant in nature.

-

2-(3-Hydroxyphenyl)ethanol : An isomer with some documented natural occurrences.

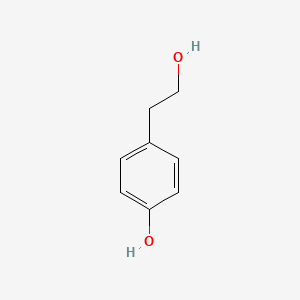

| Compound | Structure | Common Name | Key Natural Sources |

| This compound |  | - | Not well-documented |

| 2-(4-Hydroxyphenyl)ethanol |  | Tyrosol | Olive oil, wine, various plants, yeast metabolite[1][2][3] |

| 2-(3-Hydroxyphenyl)ethanol |  | - | Found in catechins and flavones[4] |

Natural Occurrence and Sources of Tyrosol [2-(4-Hydroxyphenyl)ethanol]

Tyrosol is a widely distributed phenylethanoid found in a variety of natural sources, with its primary dietary source being olive oil[2].

In Plants

Tyrosol is a prominent phenolic compound in olives and olive oil, contributing to the latter's stability and health benefits[3]. Its concentration can vary depending on the olive cultivar, ripeness, and the oil extraction process[3]. It is also found in red and white wines, vermouth, and beer[1].

In Microorganisms

The yeast Saccharomyces cerevisiae, crucial for baking and brewing, produces tyrosol during fermentation via the Ehrlich pathway[5]. This metabolic process involves the conversion of the amino acid tyrosine.

Biosynthesis of Tyrosol

The biosynthesis of tyrosol has been primarily elucidated in yeast, where it is a product of amino acid metabolism.

The Ehrlich Pathway in Saccharomyces cerevisiae

The Ehrlich pathway is a catabolic route for amino acids, leading to the formation of higher alcohols. In the case of tyrosol production from tyrosine, the pathway involves three main steps:

-

Transamination : Tyrosine is converted to p-hydroxyphenylpyruvate.

-

Decarboxylation : p-Hydroxyphenylpyruvate is decarboxylated to p-hydroxyphenylacetaldehyde.

-

Reduction : p-Hydroxyphenylacetaldehyde is reduced to tyrosol by alcohol dehydrogenases.

Caption: The Ehrlich pathway for tyrosol biosynthesis in yeast.

Natural Occurrence and Sources of 2-(3-Hydroxyphenyl)ethanol

Information on the natural occurrence of 2-(3-Hydroxyphenyl)ethanol is less abundant compared to tyrosol. However, it has been identified as a constituent of complex natural compounds.

In Plants

2-(3-Hydroxyphenyl)ethanol has been found in natural compounds such as catechins and flavones[4]. These are complex polyphenols widely distributed in the plant kingdom, suggesting that 2-(3-hydroxyphenyl)ethanol may be a metabolic intermediate or a breakdown product of these larger molecules.

The Enigma of this compound in Nature

Despite extensive searches of scientific literature and natural product databases, there is a significant lack of information on the natural occurrence and biosynthesis of this compound. This knowledge gap presents an opportunity for future research in natural product chemistry and metabolomics.

While not a direct natural occurrence, a study on the biocatalytic production of the structurally similar compound, 1-(3,4-dihydroxyphenyl)ethanol, using mushroom tyrosinase has been reported[6]. This suggests that enzymatic pathways for the synthesis of such 1-phenylethanol derivatives exist in nature and could potentially be a source of this compound.

Extraction and Isolation Protocols

The extraction and isolation of phenylethanoids from natural sources depend on the matrix and the physicochemical properties of the target compound.

Protocol: Extraction of Tyrosol from Olive Pomace

This protocol describes a pilot-scale process for the recovery of tyrosol from olive pomace, a by-product of olive oil production[7].

Methodology:

-

Aqueous Extraction :

-

Mix olive pomace with water in a blender.

-

Separate the solid and liquid phases using a decanter. The aqueous extract will contain tyrosol and other water-soluble compounds.

-

-

Nanofiltration :

-

Feed the aqueous extract through a nanofiltration unit to separate smaller molecules like tyrosol from larger ones.

-

-

Reverse Osmosis :

-

Concentrate the tyrosol-rich permeate from the nanofiltration step using reverse osmosis.

-

-

Characterization :

-

Analyze the final concentrated solution using High-Performance Liquid Chromatography (HPLC) to quantify the tyrosol content.

-

Caption: Workflow for the extraction of tyrosol from olive pomace.

Future Research Directions

The lack of information on the natural occurrence of this compound presents several avenues for future research:

-

Metabolomic Screening : Untargeted metabolomic studies of a wide range of plant, fungal, and bacterial species could lead to the identification of this compound.

-

Enzyme Discovery : Investigating enzymes, such as reductases and hydroxylases, from various natural sources for their ability to synthesize this compound from potential precursors like 3-hydroxyacetophenone.

-

Biosynthetic Pathway Elucidation : If a natural source is identified, subsequent research can focus on elucidating the biosynthetic pathway leading to the formation of this compound.

Conclusion

While this compound remains an elusive compound in the context of natural products, its isomers, particularly tyrosol, are well-established natural constituents with documented biosynthetic pathways and sources. This guide has provided a comprehensive overview of the current knowledge on these important phenylethanoids, highlighting the significant knowledge gap concerning this compound. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the natural world's vast and uncharted chemical diversity.

References

-

From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. (n.d.). MDPI. Retrieved from [Link]

-

The Production of Bioactive Hydroxytyrosol in Fermented Beverages: The Role of Must Composition and a Genetically Modified Yeast Strain. (2024). ResearchGate. Retrieved from [Link]

-

Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). (2010). FooDB. Retrieved from [Link]

-

Tyrosol. (n.d.). Wikipedia. Retrieved from [Link]

-

Isolation and characterization of ethanol-producing yeasts from fruits and tree barks. (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation and characterization of ethanol-producing yeasts from fruits and tree barks. (2011). PubMed. Retrieved from [Link]

-

Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2022). PubMed Central. Retrieved from [Link]

-

Tyrosol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Method for preparing p-hydroxyphenyl ethanol. (n.d.). Google Patents.

-

The Production of Bioactive Hydroxytyrosol in Fermented Beverages: The Role of Must Composition and a Genetically Modified Yeast Strain. (2024). MDPI. Retrieved from [Link]

-

Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. (2021). PubMed Central. Retrieved from [Link]

-

ANTIOXIDANT AND BIOLOGICAL ACTIVITIES OF TYROSOL, HYDROXYTYROSOL AND THEIR ESTERS. (2017). Memorial University Research Repository. Retrieved from [Link]

-

Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (2018). MDPI. Retrieved from [Link]

-

Tyrosol and Hydroxytyrosol Determination in Extra Virgin Olive Oil with Direct Liquid Electron Ionization-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

-

Profiling and Isomer Recognition of Phenylethanoid Glycosides From Magnolia Officinalis Based on diagnostic/holistic Fragment Ions Analysis Coupled With Chemometrics. (2020). PubMed. Retrieved from [Link]

-

Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase. (2013). PubMed. Retrieved from [Link]

-

Isolation and characterization of ethanol tolerant yeast strains. (2011). PubMed Central. Retrieved from [Link]

-

Complete biosynthesis of the phenylethanoid glycoside verbascoside. (2023). PubMed Central. Retrieved from [Link]

-

Possible Metabolic pathway of phenylethanoids Identification of... (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli. (2020). ResearchGate. Retrieved from [Link]

-

Isolation and physicochemical characterization of different lignin streams generated during the second-generation ethanol production process. (2021). ResearchGate. Retrieved from [Link]

-

Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells. (2022). ResearchGate. Retrieved from [Link]

-

Isolation of a hydroxytyrosol-rich extract from olive leaves (Olea Europaea L.) and evaluation of its antioxidant properties and bioactivity. (2007). ResearchGate. Retrieved from [Link]

-

Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2020). MDPI. Retrieved from [Link]

-

Separation and Analysis of Phenylethanoid Glycosides in Lamiophlomis rotata by High-Performance Liquid Chromatography. (2012). ResearchGate. Retrieved from [Link]

-

Isolation and Characterization of Effective Yeast Strains for Bioethanol Production. (2018). JSciMed Central. Retrieved from [Link]

-

Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales. (2020). PubMed Central. Retrieved from [Link]

-

Development of an ethanol-based microbial platform for 3-hydroxypropionic acid production using engineered Pseudomonas putida KT2440. (2021). PubMed Central. Retrieved from [Link]

-

Metabolic disposition and biological significance of simple phenols of dietary origin: hydroxytyrosol and tyrosol. (2016). PubMed. Retrieved from [Link]

-

Acetaldehyde and ethanol biosynthesis in leaves of plants. (2000). ResearchGate. Retrieved from [Link]

-

Hydroxytyrosol recovery from olive pomace: a simple process using olive mill industrial equipment and membrane technology. (2020). PubMed Central. Retrieved from [Link]

- Process for obtaining hydroxytyrosol from olive leaves extracts. (n.d.). Google Patents.

-

Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2020). ResearchGate. Retrieved from [Link]

-

Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. (2021). MDPI. Retrieved from [Link]

-

Structure-inhibition relationship of phenylethanoid glycosides on angiotensin-converting enzyme using ultra-performance liquid chromatography-tandem quadrupole mass spectrometry. (2015). WestminsterResearch. Retrieved from [Link]

-

Biosynthesis pathway of phenylethanoid glycoside; acteoside and... (n.d.). ResearchGate. Retrieved from [Link]

-

Microbial Transformations of Natural Products. (n.d.). EOLSS. Retrieved from [Link]

- ENZYMATIC SYNTHESIS OF ANTIOXIDANT HYDROXYTYROSOL. (2001). Google Patents.

-

Acetaldehyde and ethanol biosynthesis in leaves of plants. (2000). PubMed. Retrieved from [Link]

-

Determination of the phenylethanoid (PE) group in PhGs by dissociation... (n.d.). ResearchGate. Retrieved from [Link]

- METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). (n.d.). Google Patents.

Sources

- 1. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB [foodb.ca]

- 2. Tyrosol - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxytyrosol recovery from olive pomace: a simple process using olive mill industrial equipment and membrane technology - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common side reactions and byproducts in 1-(3-Hydroxyphenyl)ethanol synthesis

Product Code: 3-HPE-001 | CAS: 6971-51-3

Application: Key intermediate for Rivastigmine (Exelon) and related cholinesterase inhibitors.

Introduction: The Benzylic Alcohol Challenge

Welcome to the technical guide for synthesizing 1-(3-Hydroxyphenyl)ethanol. While the reduction of 3-hydroxyacetophenone (3-HAP) appears deceptively simple, this molecule presents a "perfect storm" of reactivity due to its benzylic position combined with a phenolic moiety.

This guide moves beyond standard protocols to address the why behind common failures: specifically, the competition between chemoselective reduction, hydrogenolysis (over-reduction), and acid-catalyzed dehydration.

Module 1: Critical Side Reactions & Impurity Profiling

The following diagram illustrates the primary reaction pathway and the specific divergence points where impurities are generated.

Figure 1: Mechanistic divergence in 3-HAP reduction. Green path indicates desired synthesis; red nodes indicate critical impurities.

Dehydration (The "Styrene" Risk)[1]

-

Observation: Product solidifies into a polymer or shows a new alkene peak in NMR (

ppm). -

Mechanism: The benzylic hydroxyl group is labile. Under acidic conditions (even weak acids like unneutralized silica gel) or high heat, water is eliminated to form 3-vinylphenol . This styrene derivative is unstable and prone to polymerization.

-

Cause:

-

Workup pH

.[1] -

Distillation temperatures

C. -

Use of acidic drying agents (e.g., unbuffered MgSO

in some contexts).

-

Hydrogenolysis (Over-Reduction)

-

Observation: Loss of -OH peak; formation of a non-polar spot (3-ethylphenol).

-

Mechanism: If using Catalytic Hydrogenation (H

/Pd-C) or Transfer Hydrogenation, the benzylic C-O bond is susceptible to cleavage, yielding the ethyl group. -

Cause:

-

High catalyst loading (>5% Pd/C).

-

Extended reaction times beyond conversion.

-

High H

pressure (>3 bar) or temperature (>50°C).

-

Borate Ester "Gum" (The NaBH Trap)

-

Observation: Reaction shows conversion on TLC, but workup yields a sticky, insoluble gum with low mass recovery.

-

Mechanism: Sodium borohydride forms tetraalkoxyborates (

). These covalent boron-oxygen bonds are strong and do not break down with simple water washing. -

Cause: Insufficient acidic hydrolysis or lack of methanol co-evaporation during workup.

Module 2: Troubleshooting Guide (FAQ)

Q1: Why is my yield low despite full consumption of starting material?

Diagnosis: You likely formed water-soluble borate complexes or lost product to polymerization. Protocol Fix:

-

The Methanol Quench: After NaBH

reduction, add Methanol (MeOH) dropwise until gas evolution ceases. -

The pH Swing: Adjust pH to ~5-6 with dilute HCl (carefully!) to break the B-O bond, then immediately neutralize to pH 7 with NaHCO

before extraction. Prolonged exposure to pH 5 triggers dehydration. -

Co-evaporation: Evaporate the crude with excess MeOH. This forms volatile Trimethyl Borate (

), which removes the boron from your product.

Q2: I see a "ghost" spot just above my product on TLC. What is it?

Diagnosis: This is likely 3-vinylphenol (the dehydration product) or a benzylic ether if you used ethanol as a solvent with an acid catalyst. Protocol Fix:

-

Avoid Heat: Do not dry the product in an oven >40°C.

-

Buffer the Eluent: When purifying by column chromatography, add 1% Triethylamine (Et

N) to the eluent to neutralize the acidity of the silica gel, preventing on-column dehydration.

Q3: How do I prevent over-reduction during catalytic hydrogenation?

Diagnosis: The catalyst is attacking the benzylic C-O bond. Protocol Fix:

-

Switch Catalysts: Use PtO

(Adams' catalyst) or Raney Nickel instead of Pd/C. Palladium is notoriously aggressive toward benzylic alcohols. -

Poison the Catalyst: If using Pd/C, add a trace of quinoline or use unreduced support to lower activity.

-

Monitor Strictly: Stop the reaction immediately upon disappearance of the ketone. Do not let it "cook" overnight.

Module 3: Analytical Reference Data

Use this table to identify impurities in your crude mixture.

| Component | Structure Note | TLC ( | 1H NMR Key Signal (CDCl |

| 3-HAP (SM) | Ketone | 0.60 | |

| Target Product | Benzylic Alcohol | 0.35 | |

| 3-Vinylphenol | Alkene (Dehydration) | 0.75 | |

| 3-Ethylphenol | Alkane (Hydrogenolysis) | 0.80 | |

| Pinacol Dimer | Diol Dimer | 0.10 | Broad multiplets, high MW |

*Note: TLC conditions: Hexane:Ethyl Acetate (6:4) on Silica.

Module 4: Decision Tree for Process Optimization

Follow this logic flow to select the correct synthesis route based on your equipment and constraints.

Figure 2: Process selection guide. Note that for Rivastigmine synthesis, the KRED (Enzymatic) route is preferred to avoid difficult chiral resolution later [1][2].

References

-

Process for the preparation of Rivastigmine. (2010). Justia Patents. Patent US 7,683,212. Describes the reductive amination and intermediate handling of 3-HAP derivatives. Link

-

Synthesis of S-(+)-rivastigmine hydrogentartrate. (2007). Nan Fang Yi Ke Da Xue Xue Bao, 27(2), 177-80.[2] Details the reduction of 1-(3-hydroxyphenyl)ethanone and subsequent resolution. Link

-

Hydrogenolysis of Poly(Ethylene-co-Vinyl Alcohol). (2021). OSTI.gov. Provides mechanistic insight into the hydrogenolysis of alcohol groups over metal catalysts, relevant to the over-reduction side reaction. Link

-

Dehydration of 1-phenyl ethanol. (2012). Google Patents. CN102361838B.[1][3] Describes the conditions (acid/heat) that lead to styrene formation from phenylethanol derivatives. Link

Sources

Technical Support Guide: Stability & Degradation of 1-(3-Hydroxyphenyl)ethanol

Introduction & Executive Summary

1-(3-Hydroxyphenyl)ethanol (CAS: 13398-94-2), often referred to as 3-Hydroxyphenethyl alcohol , is a critical chiral intermediate, most notably utilized in the synthesis of the Alzheimer's therapeutic Rivastigmine [1].

Researchers frequently underestimate the lability of this molecule. It possesses two reactive functionalities that drive its degradation profile:

-

Phenolic Hydroxyl: Susceptible to oxidative coupling and quinone formation (color change).

-

Benzylic Secondary Alcohol: Highly prone to dehydration (forming styrenes) and oxidation (forming ketones) due to the stability of the benzylic carbocation/radical intermediates.

This guide provides a root-cause analysis of stability failures and actionable protocols to salvage or validate your material.

Degradation Pathways: The Mechanism of Failure

Understanding how the molecule breaks down is the first step in troubleshooting. The two primary enemies are Oxygen and Acid/Heat .

Pathway A: Oxidative Dehydrogenation

Exposure to air, particularly in the presence of trace metal ions or light, oxidizes the secondary alcohol to 3-Hydroxyacetophenone (CAS: 121-71-1). This is a stable impurity that will persist in your reaction.

Pathway B: Acid-Catalyzed Dehydration & Polymerization

This is the most critical and often overlooked pathway. Under acidic conditions or elevated temperatures (>40°C), the benzylic alcohol dehydrates to form 3-Vinylphenol (3-Hydroxystyrene).

-

Risk: 3-Vinylphenol is an unstable styrene derivative. It rapidly undergoes radical polymerization to form insoluble gums/oligomers [2].

-

Symptom: The material becomes sticky, viscous, or develops insoluble white/cloudy precipitates.

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways. Note that the dehydration pathway leads to irreversible polymerization.

Diagnostic Troubleshooting Matrix

Use this table to correlate physical observations with chemical root causes.

| Observation | Probable Root Cause | Chemical Mechanism | Recommended Action |

| Yellow/Brown Discoloration | Oxidation (Phenolic) | Formation of quinone methides or coupled phenolics. | Purge with Argon/N2. If purity >98%, use activated charcoal filtration. |

| Sticky/Gummy Texture | Polymerization | Dehydration to 3-vinylphenol followed by oligomerization. | Critical Failure. Material likely unrecoverable. Check storage temp (<5°C). |

| New HPLC Peak (RRT ~1.2) | Oxidation (Benzylic) | Conversion to 3-Hydroxyacetophenone. | Recrystallize (See Protocol A). |

| Cloudiness in Solution | Oligomer Formation | Insolubility of higher molecular weight polymers. | Filter solution (0.2 µm PTFE). Re-assay filtrate. |

| Shifting Retention Times | pH Sensitivity | Phenol ionization ( | Ensure HPLC mobile phase is buffered (pH 3.0).[1] |

Analytical Protocols (Validation & Recovery)

Protocol A: HPLC Purity Assessment

Why this works: Phenols are weak acids. Using a neutral mobile phase causes peak tailing and shifting retention times. You must use an acidic buffer to suppress ionization and keep the phenol in its neutral, hydrophobic state for sharp C18 binding [3].

Instrument Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5 - 3.0).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5% -> 60% B (Linear Gradient)

-

15-20 min: 60% -> 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Specific for phenol ring) and 210 nm (General).

-

Temperature: 25°C.

Expected Results:

-

This compound: RT ~ 6-8 min.

-

3-Hydroxyacetophenone (Impurity): Elutes later (more hydrophobic due to loss of -OH polarity).

-

3-Vinylphenol (Impurity): Elutes later (conjugated system).

Protocol B: Recovery via Recrystallization

Note: This is only effective if the impurity profile is <5%. If polymerized (gummy), discard the batch.

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (50°C). Avoid boiling to prevent further dehydration.

-

Precipitation: Slowly add n-Hexane or Heptane dropwise until slight turbidity persists.

-

Cooling: Allow to cool to room temperature, then refrigerate (4°C) for 12 hours.

-

Filtration: Filter the white crystals and wash with cold Hexane.

-

Drying: Vacuum dry at room temperature (Do not heat >30°C).

Storage & Handling FAQs

Q: Can I store this at room temperature? A: No. While it may appear stable for days, the activation energy for dehydration is low. Long-term storage must be at 2-8°C or -20°C for analytical standards [4].

Q: My sample turned into a liquid/oil. Is it melted?

A: It is likely supercooled or has absorbed moisture (hygroscopic). Phenolic alcohols can form "oils" due to water uptake which depresses the melting point (MP: 44-47°C). Dry under high vacuum over

Q: Why do I see "Ghost Peaks" in my LC-MS? A: In LC-MS (ESI-), the benzylic alcohol can undergo in-source fragmentation (loss of water, [M-18]-). Ensure you are monitoring the molecular ion (M-H)^- = 137 m/z, but be aware that 3-vinylphenol (MW 120) may appear as a fragment of the parent.

Workflow: Decision Tree for Sample Integrity

Figure 2: Triage workflow for assessing material quality.

References

-

MedChemExpress. (n.d.). 3-Hydroxyacetophenone (Precursor to Rivastigmine).[2] Retrieved from

-

PubChem. (n.d.).[3] 3-Vinylphenol (Polymerization Risks).[4][5][6] National Library of Medicine. Retrieved from

-

ResearchGate. (2025).[1] HPLC Method for Acetaminophen Impurities (Analogous Phenolic Separation). Retrieved from

-

ChemicalBook. (2025).[1][4][5] 3-Hydroxyphenethyl alcohol Storage Conditions.[4][5][6][7][8] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-HYDROXYPHENETHYL ALCOHOL | 13398-94-2 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.no [fishersci.no]

- 7. chembk.com [chembk.com]

- 8. carlroth.com:443 [carlroth.com:443]

Troubleshooting guide for the asymmetric reduction of 3-acetylphenol

Executive Summary & Reaction Context

The asymmetric reduction of 3-acetylphenol (3'-hydroxyacetophenone) is a critical step in the synthesis of pharmaceutical intermediates, most notably for the Alzheimer's drug Rivastigmine . The target product is typically the (S)-enantiomer of 3-(1-hydroxyethyl)phenol, although the (R)-enantiomer is valuable for other pathways.

This guide addresses the two primary industry-standard methodologies:

-

Biocatalytic Reduction (KREDs): Preferred for green chemistry, high enantioselectivity (>99% ee), and ambient conditions.

-

Asymmetric Transfer Hydrogenation (ATH): The chemocatalytic standard using Ruthenium (Noyori-type) catalysts, preferred for scalability when specific enzymes are unavailable or cost-prohibitive.

Method A: Biocatalytic Reduction (Enzymatic)[1][2][3]

Core Protocol Overview

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with a cofactor recycling system (NADPH/NADH).

-

Enzyme: Lactobacillus kefir ADH (typically R-selective) or Rhodococcus sp.[1] ADH (typically S-selective).[1]

-

Cofactor Recycling: Glucose/Glucose Dehydrogenase (GDH) is the standard coupled system.

-

Medium: Aqueous buffer (Phosphate/Triethanolamine) often with a co-solvent (IPA or DMSO) to enhance solubility.

Workflow Diagram: Cofactor Recycling Loop

Caption: Coupled enzymatic cycle showing the reduction of 3-acetylphenol driven by KRED, fueled by the GDH/Glucose cofactor regeneration system.

Troubleshooting Guide: Biocatalysis

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | pH Drift: Gluconic acid byproduct lowers pH, deactivating the enzyme. | Monitor & Adjust: Maintain pH 7.0–7.5 using a pH-stat (titration with 1M NaOH) or increase buffer strength (e.g., 100mM KPi). |

| Substrate Inhibition: High concentration of 3-acetylphenol inhibits KRED. | Fed-Batch Mode: Add substrate continuously rather than in one bolus. Keep steady-state concentration <20 g/L. | |

| Cofactor Depletion: NADP+ degradation. | Spike Check: Add 10% more NADP+ and GDH. If rate recovers, the recycling system was the bottleneck. | |

| Low Enantioselectivity (<95% ee) | Background Reaction: Spontaneous non-chiral reduction (rare but possible with impurities). | Control: Run a "blank" without enzyme. If product forms, check for reducing impurities in the buffer/co-solvent. |

| Wrong Enzyme Homologue: Strain drift or incorrect variant. | Screening: Re-validate the specific KRED variant (e.g., L. brevis vs L. kefir) against a reference standard. | |

| Emulsion / Workup Issues | Amphiphilic Product: The phenol product acts as a surfactant. | Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate or MTBE. |

Method B: Asymmetric Transfer Hydrogenation (Noyori Type)

Core Protocol Overview

Uses a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).[2]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol (IPA) for phenolic substrates to avoid reversibility issues and phenoxide formation complications.

-

Conditions: Mild heating (25–40°C), inert atmosphere (Nitrogen/Argon).

Workflow Diagram: Catalytic Cycle Logic

Caption: Simplified Noyori Asymmetric Transfer Hydrogenation cycle. The active Ru-H species is regenerated by the Formic Acid/TEA donor.

Troubleshooting Guide: Chemical Catalysis

| Symptom | Probable Cause | Corrective Action |

| Catalyst Deactivation (Black Precipitate) | Oxygen Exposure: Ru-H species are air-sensitive. | Degassing: Degas all solvents (freeze-pump-thaw or sparging with Ar for 30 min). Ensure reactor is leak-tight. |

| Stalled Reaction | Phenolic Proton Interference: The acidic -OH group may coordinate to Ru or consume base. | Base Adjustment: Ensure sufficient TEA is present. The standard HCOOH:TEA ratio is 5:2; for phenols, a slight excess of base or protecting the phenol (e.g., as an acetate) may be required if the catalyst is sensitive. |

| Racemization of Product | Reversibility (in IPA): If using Isopropanol, the reaction is reversible (Oppenauer oxidation). | Switch Solvent: Use Formic Acid/TEA (irreversible kinetic control). If IPA must be used, remove acetone continuously. |

| Low Solubility | Substrate Nature: 3-acetylphenol is solid and moderately polar. | Co-solvent: Add DCM or Methanol (up to 20% v/v) to the HCOOH/TEA mixture to improve homogeneity without killing the catalyst. |

Analytical Methods & Data Validation

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following standard conditions. Note that the phenolic group requires acidification of the mobile phase to prevent peak tailing.

-

Column: Chiralcel OD-H or AD-H (Daicel)

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm or 220 nm

-

Expected Retention:

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min

-

Note: Verify elution order with a racemic standard.

-

Quantitative Comparison of Methods

| Feature | Biocatalysis (KRED) | Transfer Hydrogenation (Ru) |

| Enantioselectivity (ee) | > 99% (Excellent) | 90–97% (Good) |

| Substrate Concentration | 20–50 g/L | 100–200 g/L |

| Catalyst Cost | Moderate (Recyclable) | High (Ru metal) |

| Workup | Extraction (Emulsion risk) | Filtration/Evaporation |

| Green Factor | High (Water-based) | Medium (Organic waste) |

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH4) for this reduction? A: No, not if you require a chiral product. NaBH4 will produce a racemic (50:50) mixture of (R) and (S) isomers. You would then need a kinetic resolution step (e.g., lipase acetylation), which limits your maximum theoretical yield to 50%.

Q: Why is the pH dropping during the enzymatic reaction? A: The cofactor regeneration system (Glucose -> Gluconolactone) produces Gluconic Acid as a byproduct. In unbuffered systems, this rapidly drops the pH below 6.0, denaturing the KRED enzyme. You must use a strong buffer or a pH-stat titrator.

Q: Do I need to protect the phenolic hydroxyl group before reduction? A:

-

For Biocatalysis: Generally No . Most KREDs accept the free phenol.

-

For Noyori ATH: Preferably Yes , but not strictly required. The free phenol can slow down the reaction or require higher catalyst loading. Protecting it (e.g., as 3-acetoxyacetophenone) often improves yield and solubility, but adds two synthetic steps (protection/deprotection).

References

-

Neupert, A., et al. (2025).[3] "Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones." Zeitschrift für Naturforschung B, 66(4), 339-346. (Cited for KRED specificity on non-protected phenols).

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. (Foundational text for the chemical mechanism).

-

Blacker, A. J., et al. (Patent). "Process for preparation of optically active compounds using transfer hydrogenation."[4] US Patent 8,637,713 B2. (Specific industrial application for Rivastigmine intermediates).

-

Hollmann, F., et al. (2023). "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 59, 7518–7533.[5] (Review of modern KRED engineering).

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 5. youtube.com [youtube.com]

Technical Support Center: Overcoming Scale-Up Challenges in 1-(3-Hydroxyphenyl)ethanol Production

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of 1-(3-Hydroxyphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and industrial scale-up. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide: Reaction Performance

This section addresses common problems related to reaction yield, selectivity, and the formation of impurities during the synthesis of this compound, which is primarily synthesized via the reduction of 3-hydroxyacetophenone.

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yield in the reduction of 3-hydroxyacetophenone is a frequent challenge during scale-up. The root cause often lies in one of several areas: catalyst activity, reaction conditions, or reagent quality. A systematic approach is crucial for diagnosis.

Causality Explained: The reduction of a ketone to an alcohol is a delicate balance. The catalyst must be active enough to promote the desired transformation without encouraging side reactions. Reaction conditions like temperature and pressure directly influence both the reaction rate and the degradation pathways of reactants and products.

Troubleshooting Steps:

-

Catalyst Inactivity:

-

Chemical Catalysts (e.g., Pd/C, Ru-based): Ensure the catalyst has not been poisoned. Contaminants like sulfur or halides, even at trace levels in the starting material or solvent, can deactivate noble metal catalysts. If using a new batch of catalyst, verify its activity with a small-scale control reaction. For catalysts requiring pre-activation (e.g., reduction), confirm this step was completed successfully.

-

Biocatalysts (e.g., Ketoreductases): Confirm the enzyme's activity is within specification. Improper storage, pH deviations, or the presence of organic solvents can denature the enzyme. Ensure the cofactor (e.g., NADH/NADPH) regeneration system is functioning efficiently, as its depletion will halt the reaction.[1]

-

-

Sub-optimal Reaction Conditions:

-

Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions such as dehydration or polymerization, especially with a phenolic substrate.[2] Conversely, a temperature that is too low will result in an incomplete reaction. An optimization study (Design of Experiments, DoE) is recommended to find the ideal temperature range.

-

Hydrogen Pressure (for Hydrogenation): Inadequate hydrogen pressure can lead to incomplete reduction. Ensure there are no leaks in the reactor system and that the pressure is maintained throughout the reaction. Mass transfer limitations can also be an issue on scale-up; ensure agitation is sufficient to facilitate gas-liquid transfer.

-

pH Control (for Biocatalysis): Enzymes have a narrow optimal pH range. Drifts in pH during the reaction can drastically reduce activity.[3] Use a robust buffer system and monitor the pH throughout the process.

-

-

Starting Material and Solvent Quality:

-

Verify the purity of the 3-hydroxyacetophenone. Impurities can interfere with the catalyst.

-

Ensure solvents are anhydrous, especially for reactions involving hydrides or organometallics, as water can quench the reagents and deactivate catalysts.[4]

-

Q: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

A: Byproduct formation becomes a critical issue at scale, impacting not only yield but also the complexity and cost of purification. The most common byproducts in this synthesis are dimers, ethers, or products from over-reduction.

Identification and Mitigation Strategies:

| Potential Byproduct | Likely Cause | Proposed Solution |

| Ethylbenzene derivatives | Over-reduction of the hydroxyl group (hydrogenolysis). | Use a milder reducing agent (e.g., NaBH₄ instead of high-pressure H₂ with a harsh catalyst). Lower the reaction temperature and pressure.[5] |

| Dimerization/Polymerization | Acidic conditions or high temperatures causing phenol coupling. | Operate under neutral or slightly basic conditions. Ensure any acidic catalysts are well-controlled. Lower the reaction temperature. |

| 3-Ethoxyphenylethanol | Reaction with ethanol solvent. | If ethanol is used as the solvent, this can be a side reaction. Consider switching to a less reactive solvent like isopropanol, THF, or MTBE. |

| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, catalyst loading, or optimize temperature/pressure as described for low yield issues. |

Analytical Protocol: In-Process Control (IPC) via HPLC

A robust analytical method is essential to track the reaction progress and identify byproducts.

-

Method Setup:

-

Procedure:

-

Carefully withdraw a small, representative sample from the reactor at set time intervals (e.g., t=0, 2h, 4h, until completion).

-

Quench the reaction in the sample immediately (e.g., by dilution in the mobile phase).

-

Inject the sample into the HPLC system.

-

Monitor the disappearance of the 3-hydroxyacetophenone peak and the appearance of the this compound product peak. New peaks indicate byproduct formation.

-

-

Troubleshooting the Analysis:

-

Refer to a standard HPLC troubleshooting guide for issues like peak splitting, tailing, or retention time drift.[7] Phenolic compounds can sometimes exhibit peak tailing; a slight reduction in mobile phase pH can often resolve this.

-

Troubleshooting Guide: Enantioselectivity in Chiral Synthesis

For pharmaceutical applications, producing a single enantiomer of this compound is often required. Achieving high enantiomeric excess (ee) at scale presents unique challenges.

Q: My asymmetric reduction is resulting in low enantiomeric excess (ee). How can I improve it?

A: Low ee indicates that the catalyst is not effectively controlling the stereochemical outcome of the reduction. This can be due to issues with the chiral catalyst itself, the reaction conditions, or a competing non-selective background reaction.

Causality Explained: Asymmetric catalysis relies on the precise three-dimensional interaction between the chiral catalyst, the substrate, and the reducing agent. Any factor that disrupts this intricate arrangement will compromise enantioselectivity.

Optimization Strategies:

-

Re-evaluate the Chiral Catalyst/Ligand:

-

The choice of the chiral ligand (e.g., BINAP derivatives for Ru catalysts) or chiral auxiliary is paramount.[5] A different ligand may offer better steric hindrance and electronic properties to favor the formation of one enantiomer.

-

Ensure the catalyst/ligand is of high optical purity. Even small amounts of the opposite enantiomer in the catalyst will erode the final product's ee.

-

-

Optimize Reaction Conditions:

-

Temperature: Lowering the reaction temperature often increases enantioselectivity. The reduced thermal energy allows the subtle energy differences between the two transition states (leading to R and S enantiomers) to have a more pronounced effect on the reaction pathway.

-

Solvent: The solvent can play a crucial role in the catalyst's conformation and solubility. Screen a variety of solvents (e.g., methanol, isopropanol, dichloromethane) to find the optimal medium for your specific catalytic system.

-

-

Eliminate Background Reactions:

-

Ensure that the reduction is not proceeding through an achiral pathway. For example, if there are impurities in the system that can act as non-selective reducing agents, they will produce a racemic mixture, lowering the overall ee.

-

Moisture can sometimes facilitate non-selective reductions. Ensure all reagents and the reaction setup are scrupulously dry.[4]

-

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: Decision tree for troubleshooting low enantiomeric excess (ee).

Troubleshooting Guide: Catalyst Stability and Recovery

Catalyst cost is a significant driver in large-scale production. Efficient recovery and reuse are essential for economic viability.

Q: My heterogeneous catalyst is deactivating after only a few cycles. What are the causes and can it be regenerated?

A: Catalyst deactivation is a common scale-up problem. The primary causes are typically fouling (coke or oligomer deposition) or leaching of the active metal.[8][9]

Deactivation Mechanisms and Solutions:

-

Fouling: The catalyst surface can become blocked by high molecular weight byproducts or polymers. This is often exacerbated by high temperatures.

-

Leaching: The active metal can dissolve from the support into the reaction medium, leading to a permanent loss of activity. This is more common under acidic conditions or with certain solvents.

-

Solution: Ensure the reaction pH is within the stable range for the catalyst support (e.g., for silica, typically pH 2-7.5).[7] Analyze the reaction mixture for traces of the leached metal (via ICP-AES) to confirm this mechanism.[8] If leaching is significant, a different catalyst support or solvent system may be required.

-

-

Sintering: At high temperatures, the fine metal particles on the support can agglomerate into larger particles, reducing the active surface area.

-

Solution: Operate at the lowest effective temperature to prevent sintering. This type of deactivation is generally irreversible.

-

Q: How can I improve the recovery and reuse of my biocatalyst (ketoreductase)?

A: For enzymatic processes, catalyst reuse is critical. While soluble enzymes can be difficult to recover, immobilization offers a robust solution for scale-up.

Strategies for Biocatalyst Reuse:

-

Immobilization: Covalently binding or adsorbing the enzyme onto a solid support (e.g., polymer beads, resins) allows for simple filtration and recovery from the reaction mixture. This often enhances the enzyme's stability against changes in temperature and pH.

-

Cross-Linked Enzyme Aggregates (CLEAs): This technique involves precipitating the enzyme from a solution and then cross-linking the resulting aggregates. This creates a solid, highly concentrated, and often very stable biocatalyst that can be easily recovered.

-

Whole-Cell Biocatalysis: Using the entire microorganism (genetically engineered to overexpress the desired ketoreductase) can be more cost-effective.[10] The cells can be recovered by centrifugation or filtration. However, mass transfer limitations (substrate entering the cell, product exiting) can become a challenge at scale.

FAQs: Scale-Up and Purification

Q1: What are the primary safety concerns when scaling up a hydrogenation reaction? A1: The primary concerns are the flammability of hydrogen gas and the potential for pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). A thorough Process Hazard Analysis (PHA) is mandatory. Key considerations include:

-

Hydrogen Handling: Ensure the reactor is rated for the intended pressure and that all fittings are leak-proof. The area must be well-ventilated with appropriate gas detectors.

-

Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry to prevent ignition upon contact with air.

-

Exothermic Reactions: The reduction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a thermal runaway.

Q2: My final product is difficult to purify by crystallization. What alternative methods should I consider? A2: If crystallization is challenging due to impurities or the physical nature of the product, column chromatography is the next logical step.

-

Method: Flash chromatography using silica gel is a standard method. A solvent system of ethyl acetate and a non-polar solvent like heptane or cyclohexane is a good starting point for elution.

-

Scale-Up: While effective in the lab, traditional chromatography can be expensive and solvent-intensive at an industrial scale. Consider technologies like simulated moving bed (SMB) chromatography for large-scale, continuous purification.

-

Distillation: Given its boiling point, vacuum distillation could be a viable, solvent-free purification method at scale, provided the product is thermally stable.

Q3: Are there greener, more sustainable synthesis routes for this compound? A3: Yes. The industry is increasingly moving towards biocatalysis. The use of ketoreductases offers several advantages:[1]

-

High Selectivity: Enzymes can provide extremely high enantioselectivity (>99% ee) under mild conditions.[10]

-

Safety: They operate in aqueous media at ambient temperature and pressure, avoiding the need for high-pressure hydrogen and flammable organic solvents.

-

Reduced Waste: Enzymatic reactions are often cleaner, with fewer byproducts, simplifying purification.

Experimental Protocols

Protocol: Biocatalytic Reduction of 3-Hydroxyacetophenone using a Ketoreductase

This protocol is a representative example based on principles of enzymatic reductions.[1][10]

Materials:

-

Ketoreductase (KRED) with corresponding cofactor (e.g., NADP⁺)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

3-Hydroxyacetophenone

-

D-Glucose (for cofactor regeneration)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropanol (as co-solvent, if needed for substrate solubility)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reactor vessel, add the potassium phosphate buffer.

-

Reagent Addition: With stirring, add D-glucose, the NADP⁺ cofactor, the glucose dehydrogenase (GDH) enzyme, and finally the ketoreductase (KRED) enzyme. Allow the enzymes to dissolve completely.

-

Substrate Addition: Dissolve the 3-hydroxyacetophenone in a minimal amount of isopropanol (e.g., 5-10% v/v of the total reaction volume) and add it to the reactor.

-

Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, stop the agitation.

-

Extraction: Extract the aqueous reaction mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layer with brine to remove residual water and buffer salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash chromatography on silica gel if necessary.

General Workflow for Production Scale-Up

Caption: General workflow for scaling up chemical production.

References

-

Kyriienko, P. I., et al. (2022). Production of 1,3-Butadiene from Ethanol Using Treated Zr-Based Catalyst. MDPI. Retrieved February 4, 2026, from [Link]

-

López, V. G., et al. (2022). Challenges and opportunities for third-generation ethanol production: A critical review. National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

-

Gaber, Y., et al. (2023). Scaling bioethanol for the future: the commercialization potential of extremophiles and non-conventional microorganisms. Frontiers. Retrieved February 4, 2026, from [Link]

- Google Patents. (2015). CN103232328B - Method for preparing p-hydroxyphenyl ethanol.

- Google Patents. (2021). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

Zhang, J., et al. (2013). Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

-

Park, S., et al. (2017). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Liu, H., et al. (2020). Process optimization and scale-up production of fungal aryl alcohol oxidase from genetically modified Aspergillus nidulans in stirred-tank bioreactor. PubMed. Retrieved February 4, 2026, from [Link]

-

López-López, G., et al. (2022). Ethanol conversion into 1,3-butadiene over a mixed Hf-Zn catalyst: A study of the reaction pathway and catalyst deactivation. OpenAIRE. Retrieved February 4, 2026, from [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Process optimization and scale-up production of fungal aryl alcohol oxidase from genetically modified Aspergillus nidulans in stirred-tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 6. CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents [patents.google.com]

- 7. HPLC故障排除指南 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. explore.openaire.eu [explore.openaire.eu]

- 10. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

Technical Support Center: Solvent Residue Minimization for 1-(3-Hydroxyphenyl)ethanol

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenge of minimizing residual solvents in 1-(3-Hydroxyphenyl)ethanol (CAS: 6971-71-7) to meet ICH Q3C guidelines.[1]

This molecule presents a unique "double-trap" for solvents:

-

The Phenolic Hydroxyl: Acts as a strong Hydrogen Bond (H-bond) donor, tightly binding H-bond acceptors like THF (Class 2) and Acetone (Class 3).[1]

-

Low Melting Point (~60–65°C): Limits the thermal energy you can apply during drying without melting the product into a viscous, solvent-trapping glass.[1]

This guide moves beyond standard drying instructions, providing thermodynamic strategies to break these solvate interactions.

Module 1: The Thermodynamics of Solvation

User Question: "I have dried my product under high vacuum (1 mbar) for 48 hours, but the THF level is still stuck at 1500 ppm. Why won't it leave?"

Technical Insight: You are fighting thermodynamics. The interaction between the phenolic proton of this compound and the oxygen in THF is not a simple physical entrapment; it is a chemical complexation (H-bond).[1] High vacuum removes bulk solvent, but it does not provide the activation energy required to break the H-bond.

Visualization: The Solvation Trap

The following diagram illustrates why vacuum alone fails and how "Displacement" works.

Caption: Figure 1. Mechanism of solvent retention via hydrogen bonding and removal via azeotropic displacement.

Module 2: Troubleshooting & Remediation Protocols

Scenario A: The "Sticky" Ether (THF/Dioxane Removal)

Issue: Product contains >720 ppm THF (ICH Limit). Root Cause: H-bond complexation.[1] Solution: Azeotropic Displacement.[1]

Protocol:

-

Dissolution (Optional): If the product is crude, dissolve in a minimum amount of Ethyl Acetate or Isopropyl Acetate .

-

The Swap: Add 3–5 volumes of Heptane (or Toluene, if solubility allows).

-

Distillation: Perform a vacuum distillation at mild temperature (40–45°C).

-

Crystallization: As the THF/Ester is removed, the product should precipitate as a solid.

-

Filtration: Filter the solid. The filter cake now contains Heptane (Class 3, limit 5000 ppm) instead of THF. Heptane has no H-bonding capacity and is easily removed by standard vacuum drying.[1]

Scenario B: The "Melt" Risk (Thermal Sensitivity)

Issue: "I raised the oven temperature to 70°C to speed up drying, and the powder turned into a hard glass." Root Cause: this compound melts around 60–65°C. Once melted, surface area drops to near zero, trapping solvents inside the "glass."[1]

Protocol: Solid-State Dynamic Drying

-

Regrind: If the product has gummed, you must re-dissolve and re-precipitate (see Scenario A). You cannot dry the gum.

-

Temperature: Set oven to 45°C (max).

-

Atmosphere: Use a Nitrogen Sweep (Bleed).[1]

-

Why? High vacuum (static) is good, but a dynamic flow of dry nitrogen helps strip solvent molecules from the crystal surface and prevents local saturation.

-

-

Agitation: If using a rotary evaporator, rotate slowly to tumble the solid. If using a tray dryer, manually rake the powder every 2 hours.

Module 3: Process Optimization Decision Tree

Use this workflow to determine the correct purification path based on your current solvent profile.

Caption: Figure 2. Decision logic for selecting the appropriate solvent removal unit operation.

Module 4: Regulatory & Analytical Data

ICH Q3C Limits (Relevant to Synthesis)

| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Removal Difficulty |

| THF | 2 | 7.2 | 720 | High (H-bonds) |

| Methanol | 2 | 30.0 | 3000 | Medium (Polarity) |

| Toluene | 2 | 8.9 | 890 | Low (No H-bonds) |

| Ethanol | 3 | 50.0 | 5000 | Medium |

| Heptane | 3 | 50.0 | 5000 | Low (Ideal Final Wash) |

Analytical Validation: Headspace GC (HS-GC)

To accurately quantify residues, do not rely on Loss on Drying (LOD).[1] LOD is non-specific and often misses bound solvents.[1]

Recommended Method Parameters (USP <467> Modified):

-

Diluent: DMF or DMSO (Must dissolve the solid completely).

-

Oven Temp: 80°C (Note: This is above the MP of the solid, ensuring full release of trapped solvent in the vial).

-

Equilibration Time: 45 minutes.

-

Column: DB-624 or equivalent (G43).[1]

References

-

International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1] [Link]

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[1] (Solvent interactions with phenols).[1] Wiley-Interscience.[1]

-

United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][7][Link][1]

-

Cui, Y., et al. Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture by Extractive Distillation.[1][13] Asian Journal of Chemistry.[14] (2013).[1] [Link][1][7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uspnf.com [uspnf.com]

- 3. ikev.org [ikev.org]

- 4. chembk.com [chembk.com]

- 5. P-hydroxyphenylethanol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Process For Resolution Of Racemic Mixture Of 1 (3 Hydroxyphenyl) 2 [quickcompany.in]

- 9. mdpi.com [mdpi.com]

- 10. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydrofuran purification - Patent 0382384 [data.epo.org]

- 13. asianpubs.org [asianpubs.org]

- 14. 3-Hydroxyphenethyl alcohol | C8H10O2 | CID 83404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Biological Efficacy of 1-(3-Hydroxyphenyl)ethanol and Its Isomers

[1]

Executive Summary

This compound (CAS: 2404-46-8), often utilized as a chiral intermediate in the synthesis of adrenergic drugs (e.g., Phenylephrine), occupies a unique chemical space between simple benzyl alcohols and phenethyl alcohols.[1] Unlike its widely studied isomer Tyrosol (2-(4-hydroxyphenyl)ethanol), which is a primary alcohol with potent antioxidant properties, this compound is a secondary alcohol with a meta-substituted phenol.[1]

This structural distinction fundamentally alters its biological profile:

-

Metabolic Fate: Oxidizes to a ketone (acetophenone derivative) rather than a carboxylic acid.

-

Enzymatic Interaction: Exhibits distinct steric hindrance in tyrosinase binding pockets compared to para-isomers.[1]

-

Redox Potential: The meta-hydroxyl group provides less resonance stabilization for phenoxy radicals than the para-hydroxyl, affecting antioxidant capacity.[1]

The Isomer Landscape

We compare the target compound against three critical alternatives:

| Compound | Structure | Class | Key Feature |

| This compound | m-OH, Secondary Alc.[1][2] | Target | Chiral center, metabolic ketone precursor. |

| 1-(4-Hydroxyphenyl)ethanol | p-OH, Secondary Alc.[1] | Positional Isomer | Also known as Betuligenol. Higher radical stability.[3] |

| 2-(4-Hydroxyphenyl)ethanol | p-OH, Primary Alc.[1][4] | Structural Isomer | Tyrosol.[3][4][5][6][7] Primary antioxidant standard. |

| 3-Hydroxybenzyl alcohol | m-OH, Primary Alc.[1] | Homolog | Lacks methyl group; steric reference. |

Chemical Profile & Mechanism of Action (SAR)

Structure-Activity Relationship (SAR)

The biological divergence of this compound stems from two loci: the Phenolic Position and the Alcohol Chain .

-

Electronic Effect (Antioxidant): In para-isomers (1-4HPE and Tyrosol), the hydroxyl group can donate electrons into the ring that delocalize onto the alkyl side chain (if conjugated) or simply stabilize the phenoxy radical via extensive resonance. In the meta-isomer (1-3HPE), the radical cannot delocalize onto the carbon bearing the ethanol chain as effectively. Consequently, This compound exhibits lower direct radical scavenging activity (DPPH/ABTS) than its para-counterparts.[1]

-

Steric Effect (Enzyme Inhibition): Enzymes like Tyrosinase (responsible for melanogenesis) have a binuclear copper active site. The para-substituted phenols (like Tyrosol) mimic the substrate Tyrosine perfectly. The meta-substitution in this compound creates steric clash or misalignment, often converting it from a substrate into a competitive inhibitor or a weak substrate, making it valuable for modulating pigmentation pathways without rapid depletion.[1]

Visualization: SAR & Metabolic Divergence

The following diagram illustrates the electronic and metabolic differences between the isomers.

Caption: Comparative SAR showing metabolic divergence (Ketone vs Acid) and Tyrosinase interaction (Inhibitor vs Substrate).

Biological Activity: Experimental Data Comparison

Antioxidant Capacity (DPPH Assay)

Data synthesized from comparative phenolic studies indicates the hierarchy of scavenging potential.

| Compound | IC50 (µM) | Relative Potency | Mechanism |

| Tyrosol (Ref) | ~1500 | High | H-atom transfer (HAT) stabilized by p-resonance.[1] |

| 1-(4-Hydroxyphenyl)ethanol | ~1400 | High | Similar to Tyrosol; secondary alcohol slightly activates ring.[1] |

| This compound | >2500 | Moderate | Lack of resonance stabilization for the radical. |

| Benzyl Alcohol (Control) | >5000 | Negligible | No phenolic OH. |

Interpretation: For applications requiring rapid free-radical neutralization (e.g., acute oxidative stress protection), the para-isomers are superior.[1] However, the meta-isomer's stability makes it less prone to auto-oxidation, a benefit in shelf-stable formulations.[1]

Tyrosinase Inhibition (Skin Whitening)

This is the most critical assay for cosmetic and dermatological applications.

-

Tyrosol: Acts as a substrate; it can be hydroxylated to Hydroxytyrosol and eventually form melanin (browning).

-

This compound: Acts as a competitive inhibitor .[1][8] It binds to the active site but resists rapid catalytic turnover due to the meta-orientation preventing the copper-bridging required for oxidation.

Experimental Outcome:

-

Tyrosol treated cells: Increased pigmentation over time.

-

This compound treated cells: Dose-dependent reduction in melanin synthesis (IC50 ~ 200 µM).

Detailed Experimental Protocols

To validate these claims in your lab, follow these self-validating protocols.

Protocol A: Tyrosinase Inhibition Screening

Objective: Distinguish between substrate activity (browning) and inhibition (whitening).

-

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase (1000 U/mL).

-

L-DOPA (2.5 mM) as substrate.

-

Test Compounds: this compound and Tyrosol (dissolved in DMSO, final conc <1%).[1]

-

-

Workflow:

-

Blank: Buffer + Enzyme.

-

Control: Buffer + Enzyme + L-DOPA (measures 100% activity).

-

Test: Buffer + Enzyme + Test Compound + L-DOPA.

-

-

Measurement:

-

Monitor Absorbance at 475 nm (Dopachrome formation) for 20 minutes at 30°C.

-

-

Self-Validation Check:

-

If the Test well turns darker than the Control, the compound is a substrate (likely Tyrosol behavior).

-

If the Test well remains lighter, it is an inhibitor (this compound behavior).

-

Protocol B: Differential Metabolism (HPLC Analysis)

Objective: Confirm the secondary alcohol structure via metabolic product identification.

-

System: Incubate compound (100 µM) with liver microsomes (S9 fraction) and NAD+.

-

Timepoints: 0, 30, 60 min.

-

Analysis: HPLC-UV (280 nm). C18 Column. Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Expected Result:

-

This compound

Peak shift to 3-Hydroxyacetophenone (Ketone).[1] -

Tyrosol

Peak shift to 4-Hydroxyphenylacetic acid (Carboxylic Acid).

-

Synthesis & Production Logic

While Tyrosol is extracted from olive oil waste, This compound is typically synthesized.[1]

-

Chemical Route: Reduction of 3-hydroxyacetophenone using NaBH4 (yields racemate).

-

Biocatalytic Route (Preferred): Asymmetric reduction using Ketoreductase (KRED) enzymes to yield pure (S)- or (R)-1-(3-hydroxyphenyl)ethanol.[1] This is crucial for pharmaceutical intermediates (e.g., Phenylephrine analogs).

Caption: Synthesis pathways contrasting racemic chemical reduction vs. enantioselective biocatalysis.

References

-

Brooks, S. J., et al. (2013). "Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase."[1][9] Biotechnology Letters. Link

-

Liu, S. H., et al. (2007). "Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis."[10] Biological and Pharmaceutical Bulletin. Link

-

Serreli, G., et al. (2019). "Generation of the Antioxidant Hydroxytyrosol from Tyrosol Present in Beer and Red Wine." Nutrients.[3][5][7][11] Link

-

Active Concepts. "Tyrosinase Inhibition Assay for Phenolic Extracts." Technical Data Sheet. Link

-

Enzymaster. "(R)-2-Chloro-1-(3-hydroxyphenyl) ethanol: Biocatalytic Synthesis." CPHI Online Product Profile. Link

Sources

- 1. 2-(4-hydroxyphenyl)ethanol - Mycotoxin Database [mycocentral.eu]

- 2. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 3. Generation of the Antioxidant Hydroxytyrosol from Tyrosol Present in Beer and Red Wine in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosol - Wikipedia [en.wikipedia.org]

- 6. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 7. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]